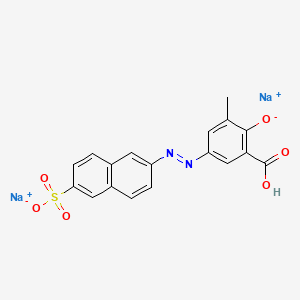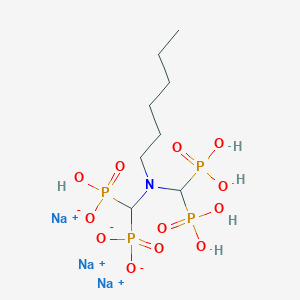
Trisodium hydrogen (hexylimino)dimethylenediphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium hydrogen (hexylimino)dimethylenediphosphonate is a chemical compound with the molecular formula C8H20NNa3O12P4 and a molecular weight of 515.108 g/mol . It is known for its unique structure, which includes a hexylimino group and multiple phosphonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (hexylimino)dimethylenediphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Trisodium hydrogen (hexylimino)dimethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can also be reduced, although this is less common.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphonate esters .
Scientific Research Applications
Trisodium hydrogen (hexylimino)dimethylenediphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex phosphonate compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a probe for studying phosphonate metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-cancer agent and in bone health.
Industry: It is used in water treatment, detergents, and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which trisodium hydrogen (hexylimino)dimethylenediphosphonate exerts its effects involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups can bind to metal ions, making it effective in inhibiting enzymes that require metal cofactors. This chelation can disrupt various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with multiple applications in chemistry and biology.
Nitrilotriacetic acid (NTA): Similar in structure and function, used in water treatment and as a chelating agent.
Aminotris(methylenephosphonic acid) (ATMP): Used in similar applications, particularly in water treatment and as a scale inhibitor.
Uniqueness
Trisodium hydrogen (hexylimino)dimethylenediphosphonate is unique due to its specific structure, which includes a hexylimino group. This structural feature imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it suitable for specialized applications .
Properties
CAS No. |
14015-45-3 |
|---|---|
Molecular Formula |
C8H20NNa3O12P4 |
Molecular Weight |
515.11 g/mol |
IUPAC Name |
trisodium;[[diphosphonomethyl(hexyl)amino]-phosphonatomethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H23NO12P4.3Na/c1-2-3-4-5-6-9(7(22(10,11)12)23(13,14)15)8(24(16,17)18)25(19,20)21;;;/h7-8H,2-6H2,1H3,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
InChI Key |
DAXIVGZHVHZYPA-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCN(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


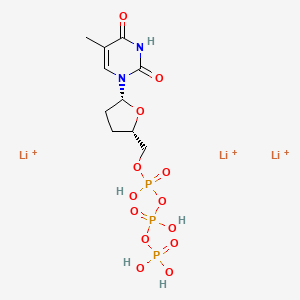
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
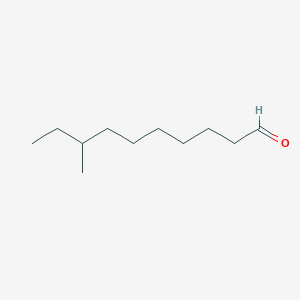
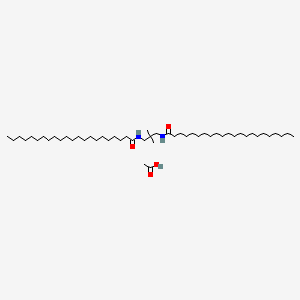
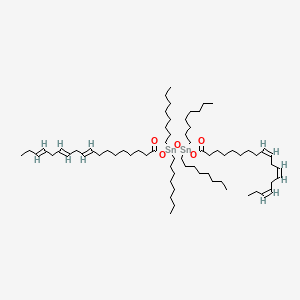
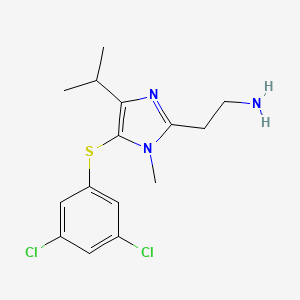
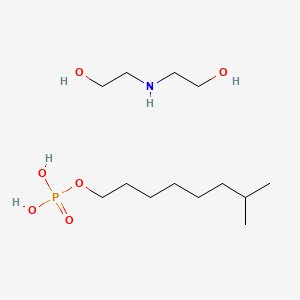

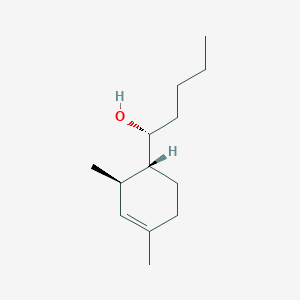

![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)


